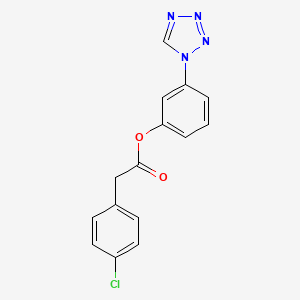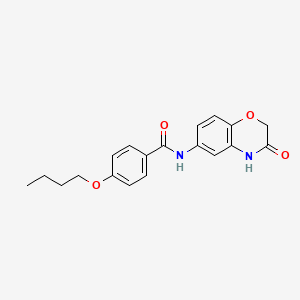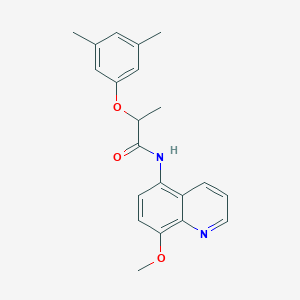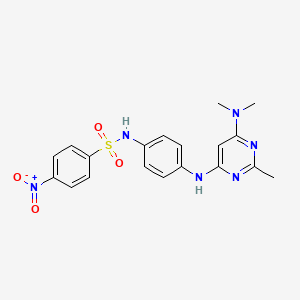
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate is a compound that features a tetrazole ring, a phenyl group, and a chlorophenyl acetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound is of interest in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate typically involves the formation of the tetrazole ring followed by esterification. One common method is the [3+2] cycloaddition of azides with nitriles to form the tetrazole ring . The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acids/bases are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the compound’s biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-tetrazole: A simpler tetrazole compound with similar biological activities.
4-chlorophenyl acetate: Shares the chlorophenyl acetate moiety but lacks the tetrazole ring.
5-phenyltetrazole: Another tetrazole derivative with a phenyl group at the 5-position.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate is unique due to the combination of the tetrazole ring and the chlorophenyl acetate moiety. This structure provides a balance of electron-donating and electron-withdrawing properties, enhancing its stability and reactivity . Additionally, the presence of the tetrazole ring allows for bioisosteric replacement of carboxylic acids, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H11ClN4O2 |
|---|---|
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
[3-(tetrazol-1-yl)phenyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-6-4-11(5-7-12)8-15(21)22-14-3-1-2-13(9-14)20-10-17-18-19-20/h1-7,9-10H,8H2 |
Clé InChI |
GJZAWPOKSIKHSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)CC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-hydroxyphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324701.png)
![(4-methylphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11324712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324722.png)
![5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324729.png)

![3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324743.png)

![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324766.png)
![2-(2-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11324770.png)

![5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11324804.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11324809.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324813.png)
